(2E,4E,6E)-Nona-2,4,6-trien-1-ol

Physicochemical profiling Chromatographic method development LogP determination

(2E,4E,6E)-Nona-2,4,6-trien-1-ol (CAS 204014-48-2; molecular formula C₉H₁₄O; molecular weight 138.21 Da) is a linear, fully conjugated trienol bearing three all-trans (E) double bonds and a terminal primary alcohol. It belongs to the class of polyunsaturated fatty alcohols and serves as the immediate synthetic precursor to (2E,4E,6E)-2,4,6-nonatrienal—an aggregation pheromone component of eggplant flea beetle (Epitrix fuscula) that also occurs naturally in licorice root (Glycyrrhiza glabra).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B12309436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E,6E)-Nona-2,4,6-trien-1-ol
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CCO
InChIInChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-8,10H,2,9H2,1H3/b4-3+,6-5+,8-7+
InChIKeySYZGODUASCDZAL-ARQDATDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4E,6E)-Nona-2,4,6-trien-1-ol: A Defined Polyunsaturated Trienol for Pheromone Synthesis & Conjugated Polyene Research


(2E,4E,6E)-Nona-2,4,6-trien-1-ol (CAS 204014-48-2; molecular formula C₉H₁₄O; molecular weight 138.21 Da) is a linear, fully conjugated trienol bearing three all-trans (E) double bonds and a terminal primary alcohol . It belongs to the class of polyunsaturated fatty alcohols and serves as the immediate synthetic precursor to (2E,4E,6E)-2,4,6-nonatrienal—an aggregation pheromone component of eggplant flea beetle (Epitrix fuscula) that also occurs naturally in licorice root (Glycyrrhiza glabra) [1]. The compound is supplied as a white to off-white crystalline solid with a melting point of 209–212 °C, requiring storage at −86 °C under inert atmosphere due to light sensitivity .

Why Generic Substitution of (2E,4E,6E)-Nona-2,4,6-trien-1-ol with the Aldehyde or Mixed-Isomer Analogs Fails


Although (2E,4E,6E)-nona-2,4,6-trien-1-ol shares its conjugated triene backbone with the corresponding aldehyde (2E,4E,6E)-2,4,6-nonatrienal and other geometrical isomers, functional-group and stereochemical differences generate distinct physicochemical, stability, and reactivity profiles that preclude interchangeable use. The alcohol possesses a hydrogen-bond donor (−OH) absent in the aldehyde (donor count: 1 vs. 0), conferring higher polarity (LogP 2.1 vs. 2.26), lower volatility, and a crystalline solid state at ambient conditions versus the aldehyde's liquid form . Exposure of the all-trans aldehyde to ambient light rapidly isomerizes to a mixture of six geometrical isomers, eroding stereochemical fidelity, whereas the alcohol provides a storable, defined single-isomer precursor that can be oxidized to the aldehyde immediately before use [1]. Mixed-isomer or generic “nonatrienal” products lack this stereochemical control, directly compromising experimental reproducibility in pheromone biology, olfaction, and structure–activity studies [1].

Head-to-Head Quantitative Evidence: (2E,4E,6E)-Nona-2,4,6-trien-1-ol vs. Closest Analogs


Physicochemical Differentiation: Alcohol vs. Aldehyde – LogP, Hydrogen-Bond Capacity, and Volatility

The alcohol (2E,4E,6E)-nona-2,4,6-trien-1-ol differs from its direct aldehyde analog (2E,4E,6E)-2,4,6-nonatrienal (CAS 57018-53-8) by the presence of a primary alcohol group replacing the terminal aldehyde. This substitution increases the computed LogP by −0.16 units (2.10 vs. 2.26), adds one hydrogen-bond donor (1 vs. 0), and elevates the topological polar surface area from 17.07 Ų to 20.23 Ų . The alcohol is a crystalline solid (mp 209–212 °C), whereas the aldehyde is a volatile liquid (estimated bp ~233 °C at 760 mmHg) . These differences directly impact chromatographic retention, sample handling, and formulation strategies.

Physicochemical profiling Chromatographic method development LogP determination

Stereochemical Fidelity During Storage: Single-Isomer Alcohol vs. Aldehyde Photoisomerization

Zilkowski et al. (2008) demonstrated that (2E,4E,6E)-2,4,6-nonatrienal exposed to ambient light readily isomerizes, generating a mixture of six geometrical isomers (all-Z, Z,Z,E, Z,E,Z, E,Z,Z, Z,E,E, and E,E,Z) [1]. In contrast, the alcohol precursor (2E,4E,6E)-nona-2,4,6-trien-1-ol, when stored under the recommended conditions (−86 °C, inert atmosphere, protected from light), retains its defined all-trans stereochemistry as a single configurational isomer, confirmed by defined bond stereocenter count = 3 and undefined bond stereocenter count = 0 in the vendor COA specification . Quantitative oxidation of the alcohol immediately prior to use therefore delivers stereochemically pure (2E,4E,6E)-nonatrienal, avoiding the isomeric contamination inherent in direct storage of the aldehyde.

Stereochemical stability Pheromone research Isomerization kinetics

Enzymatic Inhibition Profile: Lipoxygenase Inhibition by the Trienol Pharmacophore

The MeSH record curated by the Medical University of Lublin annotates (2E,4E,6E)-nona-2,4,6-trien-1-ol as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While the aldehyde analog (2E,4E,6E)-2,4,6-nonatrienal is characterized primarily as a pheromone/aroma compound, the alcohol's −OH group enables hydrogen-bonding interactions not available to the aldehyde, potentially contributing to differential enzyme-binding capacity [1]. It should be noted that quantitative IC₅₀ values for the target compound against specific lipoxygenase isoforms are not publicly available in peer-reviewed literature as of the search date; the differentiation claim rests on qualitative enzyme-target annotation absent for the aldehyde.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

Optimal Research & Industrial Deployment Scenarios for (2E,4E,6E)-Nona-2,4,6-trien-1-ol Based on Quantitative Evidence


Stereochemically Controlled Pheromone Field-Trapping and Electrophysiology Studies

When conducting field bioassays or gas chromatography–electroantennographic detection (GC-EAD) with eggplant flea beetle (E. fuscula) or related Epitrix spp., the alcohol precursor's single-isomer integrity (3 defined bond stereocenters, 0 undefined) and resistance to photoisomerization under recommended storage (−86 °C, inert atmosphere) provide unmatched batch-to-batch stereochemical consistency . Oxidation to the active aldehyde pheromone immediately before lure deployment circumvents the documented light-induced isomerization of (2E,4E,6E)-2,4,6-nonatrienal into a six-isomer mixture [1], ensuring the field-trapping response corresponds specifically to the natural all-trans isomer rather than an undefined photostationary blend.

Chromatographic Method Development Requiring a Non-Volatile, Crystalline Reference Standard of Defined Stereochemistry

For GC-MS, HPLC, or NMR method development targeting 2,4,6-nonatrienal isomers, the alcohol provides a crystalline solid reference standard (mp 209–212 °C) with lower volatility (LogP 2.1, HBD 1) than the liquid aldehyde analyte . This solid-state form facilitates precise gravimetric preparation of calibration solutions and long-term archival storage, whereas the volatile aldehyde requires solvent-based handling that introduces greater weighing uncertainty. The well-resolved chromatographic properties of nonatrienal geometrical isomers, as documented on both GC and HPLC systems [1], allow the corresponding alcohol to serve as a stable surrogate for retention-time indexing.

Early-Stage Screening for Lipoxygenase and Arachidonic Acid Cascade Modulators

The MeSH-annotated lipoxygenase inhibitory activity of the trienol—coupled with ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase —positions this compound as a screening candidate for programs investigating multi-target modulation of the arachidonic acid cascade. The hydrogen-bond donor capacity (HBD = 1) of the primary alcohol group, absent in the aldehyde analog, may confer distinct binding-mode opportunities at the lipoxygenase active site that warrant exploration through structure–activity relationship (SAR) expansion around the conjugated triene scaffold.

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